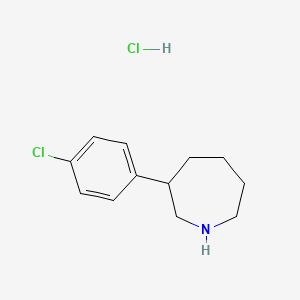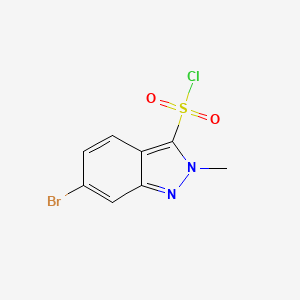
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Übersicht
Beschreibung
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C8H6BrClN2O2S . It has an average mass of 309.567 Da and a monoisotopic mass of 307.902191 Da .
Synthesis Analysis
The synthesis of 2H-indazoles, which includes “this compound”, often involves copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds . This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Davis-Beirut Reaction and Heterocyclic Compound Synthesis
One pivotal application of compounds similar to "6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride" is demonstrated through the Davis-Beirut reaction, which facilitates the synthesis of N1,N2-disubstituted-1H-indazolones from 3-alkoxy-2H-indazoles using a variety of electrophiles, including sulfonyl chlorides. This process underscores the versatility of indazole derivatives in synthesizing diverse heterocyclic compounds that could serve as valuable intermediates in pharmaceutical chemistry (Conrad et al., 2011).
Electrochemical Radical-Radical Cross-Coupling
Another significant application is the electrochemical radical-radical cross-coupling between sodium sulfinates and 2H-indazoles, leading to the synthesis of 3-sulfonylated 2H-indazole derivatives. This metal- and redox-reagent-free approach highlights the potential of using electrochemical methods to achieve direct radical-radical coupling, providing a green synthetic pathway for the production of sulfonylated heteroaromatic compounds (Kim, H. Kim, & K. Oh, 2020).
Regioselective C-H Sulfonylation
The regioselective C-H sulfonylation of 2H-indazoles via electrosynthesis represents another critical application, offering a transition metal and external oxidant-free method for modifying biologically significant indazole derivatives. This technique enables the synthesis of sulfonylated indazole derivatives with a broad spectrum of functional groups, showcasing the adaptability of electrochemical processes in organic synthesis (Mahanty, D. Maiti, & S. De Sarkar, 2020).
Synthesis of Sulfonyl Chlorides
Additionally, the synthesis of sulfonyl chlorides from phenylboronic esters via selective lithiation showcases the utility of sulfonyl chloride derivatives in preparing sulfonamides for cross-coupling reactions. This methodology provides a novel route for the generation of compounds that can act as carbohydrate binders or be used in palladium-catalyzed cross-couplings, indicating the broader applicability of sulfonyl chloride derivatives in synthetic organic chemistry (Vedsø, Olesen, & Hoeg-Jensen, 2004).
Anticancer Evaluation
Moreover, the synthesis and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole highlight the biological relevance of sulfonyl-substituted heterocycles. Such compounds exhibit moderate activity against various cancer cell lines, reinforcing the importance of sulfonyl chloride derivatives in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Safety and Hazards
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can react with cysteine residues in proteins, resulting in the formation of sulfonamide linkages. This interaction can alter the activity of enzymes and affect various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target proteins. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, serine, and lysine. This modification can inhibit or activate enzyme activity, depending on the specific protein and the site of modification. Additionally, the bromine atom in the compound can participate in halogen bonding interactions, further influencing the binding affinity and specificity of the compound for its targets .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid. This degradation product may have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, such as tissue damage and inflammation. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. It is essential to carefully titrate the dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit certain dehydrogenases, resulting in altered levels of key metabolites in the tricarboxylic acid (TCA) cycle. Additionally, the compound can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, such as albumin, which can influence its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals. This localization can influence the compound’s activity and function, as it may interact with different sets of proteins and enzymes in various subcellular compartments .
Eigenschaften
IUPAC Name |
6-bromo-2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZBZOTIHWXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240266 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-61-3 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



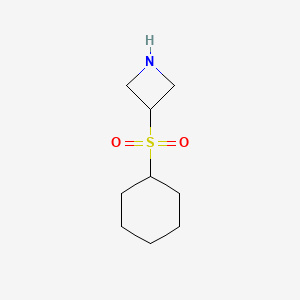
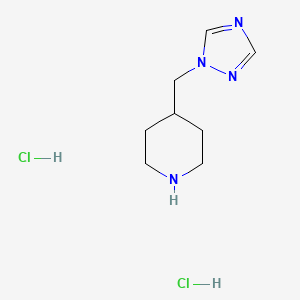
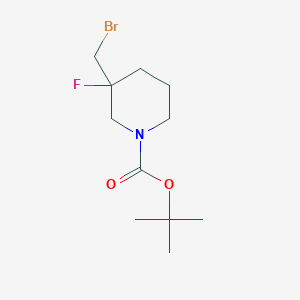
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
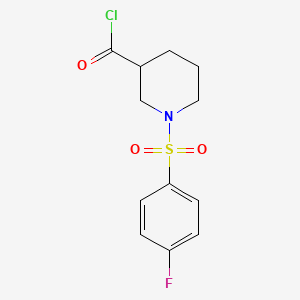
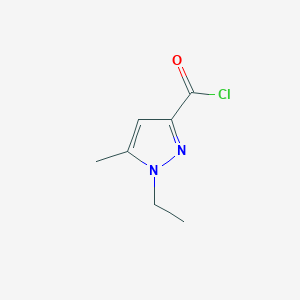
![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
